3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene
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Overview
Description
3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene: is a bicyclic organic compound with the molecular formula C11H14S2 . It is characterized by the presence of two sulfur atoms within its bicyclic structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene typically involves the formation of macrocyclic ligands containing sulfur atoms. One common method includes the reaction of 2,6-di(thiomethyl)pyridine sub-units to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or rhodium complexes .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications in research. when produced, it follows similar synthetic routes as described above, with a focus on optimizing yield and purity through controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene is used as a ligand in coordination chemistry, forming complexes with metals such as rhodium and palladium .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a subject of interest in medicinal chemistry. It is investigated for its potential as a therapeutic agent due to its ability to form stable complexes with metal ions .
Industry: While its industrial applications are limited, the compound is used in research settings to develop new materials and catalysts .
Mechanism of Action
The mechanism by which 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and carbon-carbon bond formation . The sulfur atoms in the compound play a crucial role in stabilizing these metal complexes, enhancing their reactivity and selectivity .
Comparison with Similar Compounds
- 3,10-Dithia-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
- 3,8-Dithia-14-azabicyclo[8.3.1]tetradeca-1(14),10,12-triene
- 2,6-Bis(ethylthiomethyl)pyridine
Comparison: Compared to these similar compounds, 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene is unique due to its specific bicyclic structure and the positioning of sulfur atoms. This unique structure allows it to form more stable and selective metal complexes, making it particularly valuable in catalytic applications .
Properties
CAS No. |
23088-83-7 |
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Molecular Formula |
C11H14S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
3,7-dithiabicyclo[7.3.1]trideca-1(13),9,11-triene |
InChI |
InChI=1S/C11H14S2/c1-3-10-7-11(4-1)9-13-6-2-5-12-8-10/h1,3-4,7H,2,5-6,8-9H2 |
InChI Key |
UDVUVDFCVYPFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC(=CC=C2)CSC1 |
Origin of Product |
United States |
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